![molecular formula C12H14BrNO B14410341 3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)- CAS No. 86215-50-1](/img/structure/B14410341.png)
3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the annulation of a cyclopropane cycle to 3-pyrrolines, often using maleimides as starting materials . Additionally, oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been reported .
Industrial Production Methods
Industrial production methods for 3-azabicyclo[3.1.0]hexane derivatives are not extensively documented in the literature. the use of transition metal catalysis and one-pot syntheses from acyclic precursors via tandem cyclizations are promising approaches for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cyclopropanation is a key reaction for synthesizing these compounds.
Reduction: Reduction reactions can modify the bicyclic structure to yield different derivatives.
Substitution: Substitution reactions, particularly involving halogens like bromine, are common for functionalizing the compound.
Common Reagents and Conditions
Oxidative Cyclopropanation: Copper catalysts are commonly used.
Substitution Reactions: Halogenating agents such as bromine are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted 3-azabicyclo[3.1.0]hexane derivatives, which can exhibit different biological activities depending on the substituents .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit histone deacetylase, leading to changes in gene expression . Others act as antagonists of opioid receptors or inhibitors of the dopamine D3 receptor, affecting neurotransmitter pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related azabicyclic framework.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)- is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other 3-azabicyclo[3.1.0]hexane derivatives .
Eigenschaften
CAS-Nummer |
86215-50-1 |
|---|---|
Molekularformel |
C12H14BrNO |
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
1-(3-bromo-4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14BrNO/c1-15-11-3-2-8(4-10(11)13)12-5-9(12)6-14-7-12/h2-4,9,14H,5-7H2,1H3 |
InChI-Schlüssel |
NJVGDJHEBAHABZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C23CC2CNC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


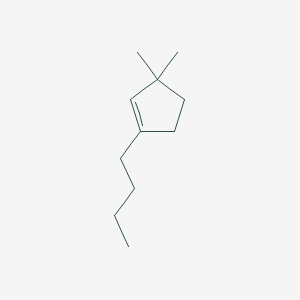
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

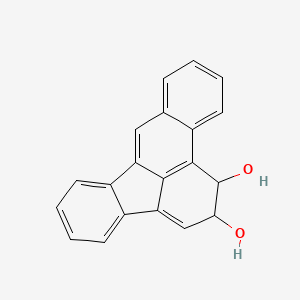

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
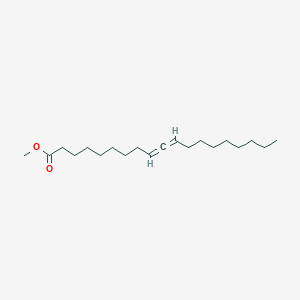
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

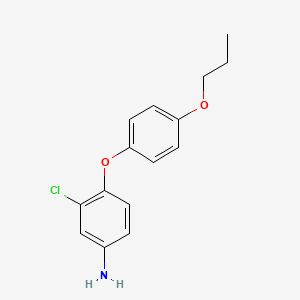
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
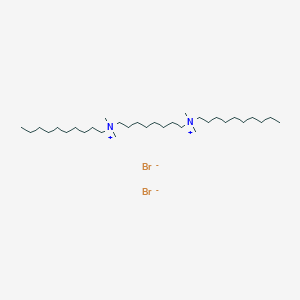
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
